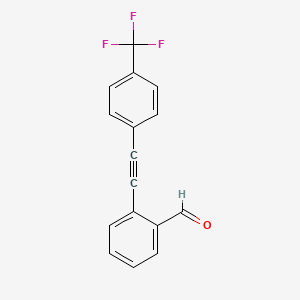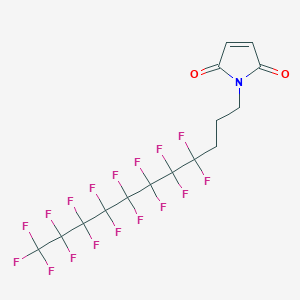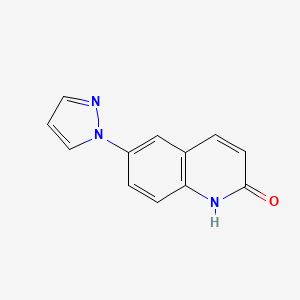
6-(1-Pyrazolyl)-2-quinolone
描述
6-(1-Pyrazolyl)-2-quinolone is a heterocyclic compound that features both a pyrazole and a quinolone moiety The pyrazole ring is a five-membered ring containing two nitrogen atoms, while the quinolone ring is a bicyclic structure consisting of a benzene ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Pyrazolyl)-2-quinolone typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloroquinoline with pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Another synthetic route involves the cyclocondensation of 2-aminobenzophenone with ethyl acetoacetate and hydrazine hydrate. This method proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring, followed by further cyclization to yield the quinolone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes such as recrystallization or chromatography are scaled up to handle larger quantities of the compound.
化学反应分析
Types of Reactions
6-(1-Pyrazolyl)-2-quinolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the quinolone ring, particularly at positions adjacent to the nitrogen atom. Common reagents include alkyl halides and aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinolone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinolone derivatives with modified functional groups.
Substitution: Formation of alkylated or arylated quinolone derivatives.
科学研究应用
6-(1-Pyrazolyl)-2-quinolone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6-(1-Pyrazolyl)-2-quinolone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The quinolone ring can intercalate into DNA, disrupting DNA replication and transcription processes. These interactions result in the modulation of various biological pathways, contributing to the compound’s therapeutic effects.
相似化合物的比较
Similar Compounds
6-(1-Pyrazolyl)-2-pyridone: Similar structure but with a pyridone ring instead of a quinolone ring.
6-(1-Pyrazolyl)-2-naphthyridine: Contains a naphthyridine ring instead of a quinolone ring.
6-(1-Pyrazolyl)-2-isoquinolone: Features an isoquinolone ring instead of a quinolone ring.
Uniqueness
6-(1-Pyrazolyl)-2-quinolone is unique due to the combination of the pyrazole and quinolone moieties, which confer distinct chemical and biological properties. The presence of both rings allows for diverse interactions with biological targets, making it a versatile compound for drug development and other scientific applications.
属性
IUPAC Name |
6-pyrazol-1-yl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12-5-2-9-8-10(3-4-11(9)14-12)15-7-1-6-13-15/h1-8H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGKTRGWPPAWOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC3=C(C=C2)NC(=O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472692 | |
| Record name | 6-(1-Pyrazolyl)-2-quinolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102791-46-8 | |
| Record name | 6-(1-Pyrazolyl)-2-quinolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


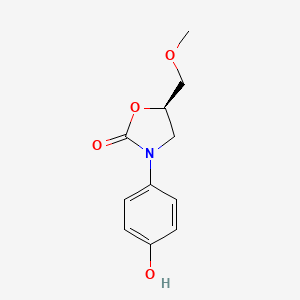
![2,6,7-Trichloro-3-iodoimidazo[1,2-A]pyridine](/img/structure/B1624301.png)
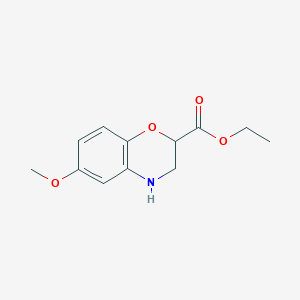

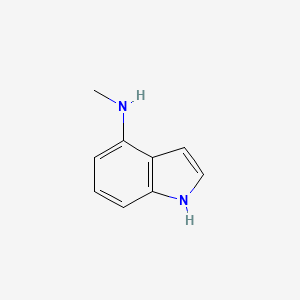
![6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one](/img/structure/B1624307.png)
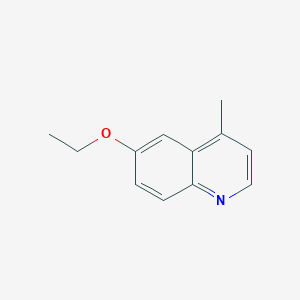
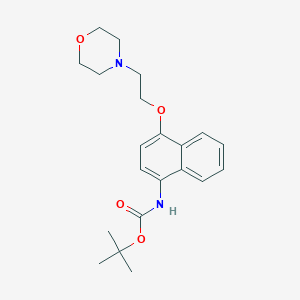
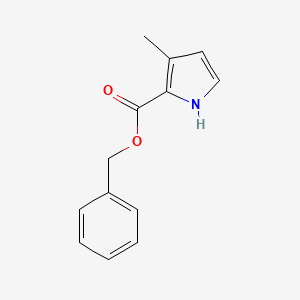
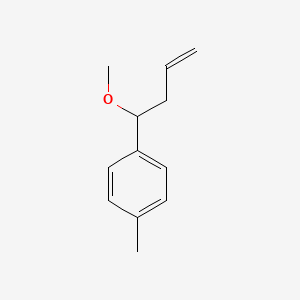
![(4,4-Dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)boronic acid](/img/structure/B1624314.png)
